molecular formula C7H7D3N2O B1148002 2-Methoxy-d3-3,5-dimethylpyrazine CAS No. 1335402-04-4

2-Methoxy-d3-3,5-dimethylpyrazine

Cat. No.: B1148002
CAS No.: 1335402-04-4
M. Wt: 141.19
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Description

2-Methoxy-d3-3,5-dimethylpyrazine is a deuterated derivative of 2-Methoxy-3,5-dimethylpyrazine, a compound known for its strong odor and presence in various natural and synthetic products. The deuterium labeling is often used in scientific research to study metabolic pathways and reaction mechanisms due to its stability and distinguishable mass from hydrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-d3-3,5-dimethylpyrazine can be synthesized through a multi-step process involving the deuteration of 2-Methoxy-3,5-dimethylpyrazine. The typical synthetic route includes:

    Starting Material: 2-Methoxy-3,5-dimethylpyrazine.

    Deuteration: The hydrogen atoms in the methyl groups are replaced with deuterium using deuterated reagents such as deuterium gas (D2) or deuterated solvents (e.g., CD3OD).

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes, often utilizing specialized reactors and catalysts to ensure high yield and purity. The process is optimized for cost-effectiveness and scalability, ensuring the availability of the compound for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-d3-3,5-dimethylpyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine oxides.

    Reduction: Reduction reactions can convert it back to its non-deuterated form.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or organolithium compounds.

Major Products

    Oxidation: Formation of pyrazine oxides.

    Reduction: Conversion to non-deuterated 2-Methoxy-3,5-dimethylpyrazine.

    Substitution: Various substituted pyrazines depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-d3-3,5-dimethylpyrazine is widely used in scientific research due to its unique properties:

    Chemistry: Used as a tracer in reaction mechanism studies and to investigate isotope effects.

    Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.

    Industry: Applied in the development of new materials and as a standard in analytical chemistry for mass spectrometry calibration.

Mechanism of Action

The mechanism of action of 2-Methoxy-d3-3,5-dimethylpyrazine involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in metabolic pathways.

    Pathways: It is incorporated into metabolic processes, allowing researchers to study the effects of deuterium substitution on reaction rates and product formation.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-3,5-dimethylpyrazine: The non-deuterated form, commonly found in natural products and synthetic applications.

    3-Methoxy-2,6-dimethylpyrazine: A structural isomer with different odor properties and applications.

    2,5-Dimethyl-3-methoxypyrazine: Another isomer with distinct chemical and physical properties.

Uniqueness

2-Methoxy-d3-3,5-dimethylpyrazine is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as:

    Stability: Deuterium-labeled compounds are more stable and less prone to metabolic degradation.

    Distinguishability: The mass difference between deuterium and hydrogen allows for precise tracking in analytical studies.

Properties

CAS No.

1335402-04-4

Molecular Formula

C7H7D3N2O

Molecular Weight

141.19

Purity

95% min.

Synonyms

2-Methoxy-d3-3,5-dimethylpyrazine

Origin of Product

United States

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